

# Technical Guide: Genotoxicity Assessment of 4-Formyl Loratadine

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## Compound of Interest

Compound Name: 4-Formyl Loratadine

CAS No.: 1076198-16-7

Cat. No.: B563504

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## Executive Summary

In the development and stability profiling of Loratadine (and its active metabolite Desloratadine), the identification of oxidative degradation products is critical.<sup>[1]</sup> **4-Formyl Loratadine** is a specific oxidative impurity characterized by an aldehyde functionality on the pyridine ring of the tricyclic system.<sup>[1]</sup>

Unlike the common "N-Formyl" impurity (which modifies the piperidine nitrogen), **4-Formyl Loratadine** presents a distinct structural alert: an aromatic aldehyde.<sup>[1]</sup> This guide analyzes its genotoxic potential through the lens of ICH M7(R2) guidelines, evaluating its structural alerts, metabolic context, and required control strategies.<sup>[1]</sup>

Core Conclusion: **4-Formyl Loratadine** contains a structural alert for genotoxicity (aldehyde).<sup>[1]</sup> While its precursor (4-Hydroxymethyl Loratadine) is a known metabolite, the aldehyde intermediate itself is a Class 3 impurity (Alerting Structure, unrelated to the API, no specific mutagenicity data) until proven otherwise via Ames testing.<sup>[1]</sup>

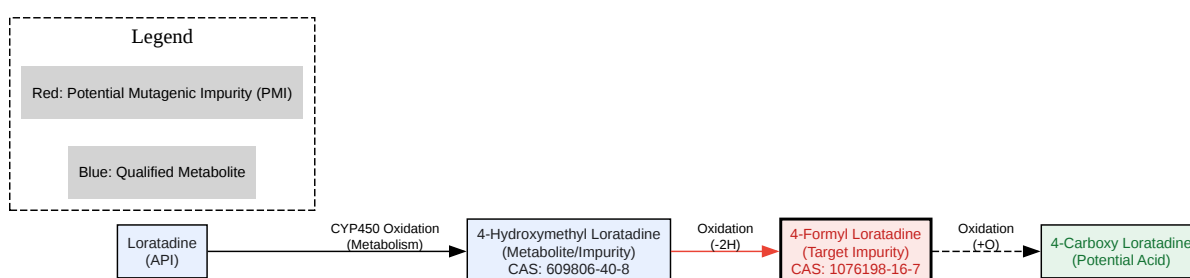
## Molecular Identity & Structural Distinction

Precise chemical identification is the first step in safety assessment.[1] Confusion often arises between "4-Formyl" and "N-Formyl" derivatives.[1]

Feature	4-Formyl Loratadine ( <b>Target</b> )	N-Formyl Desloratadine ( <b>Common Impurity</b> )
CAS Number	1076198-16-7	117810-61-4
Functional Group	Aldehyde (-CHO) on Pyridine Ring	Formyl group (-CHO) on Piperidine Nitrogen
Origin	Oxidative degradation of 4-Hydroxymethyl metabolite; Synthetic byproduct.[1]	Formylation of Desloratadine (secondary amine).[1]
Structural Alert	High (Aromatic Aldehyde - Schiff base potential)	Low (Amide/Carbamate-like stability)

## Structural Visualization

The following diagram illustrates the oxidative pathway leading to **4-Formyl Loratadine**.



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Figure 1: Proposed oxidative pathway. **4-Formyl Loratadine** acts as an intermediate between the alcohol metabolite and the carboxylic acid.

## Genotoxicity Risk Assessment (ICH M7)[1] In Silico Assessment (QSAR)

Under ICH M7, any impurity must first be evaluated for structural alerts using two complementary QSAR methodologies (Statistical-based and Rule-based).[1]

- Structural Alert: The aromatic aldehyde group is a well-known structural alert (Ashby-Tennant).[1] Aldehydes can react with DNA bases (specifically guanine) to form Schiff bases or induce cross-linking.[1]
- Prediction:
  - DEREK (Rule-based): Likely to flag "Aldehyde" as a plausible mutagenic alert.[1]
  - SARAH/Leadscope (Statistical): May show "Positive" or "Equivocal" depending on the training set data for pyridine-aldehydes.
- Mitigating Factors: The steric hindrance of the tricyclic ring system might reduce reactivity, but in silico models are conservative.[1]

## Metabolic Argument (The "Class 5" Route?)

Loratadine is extensively metabolized.[1][2] One documented pathway involves hydroxylation at the pyridine ring (4-Hydroxymethyl Loratadine).[1][3]

- The Argument: If **4-Formyl Loratadine** is a significant human metabolite, it would be considered "qualified" (Class 5) and require no further testing.[1]
- The Reality: Aldehydes are typically transient intermediates (Alcohol

Aldehyde

Acid) and are rapidly detoxified by aldehyde dehydrogenases.[1] Unless **4-Formyl Loratadine** circulates at significant levels (AUC comparison), it cannot be automatically dismissed as a qualified metabolite.[1] It remains a Potential Mutagenic Impurity (PMI).[1]

## Experimental Strategy (The Ames Test)

Since the structure is alerting and not fully qualified by metabolism, the definitive answer lies in the Bacterial Reverse Mutation Assay (Ames Test).[1]

Protocol Requirement:

- Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]
- Conditions: +/- S9 metabolic activation.[1]
- Outcome Scenarios:
  - Negative: The impurity is re-classified as Class 5 (Non-mutagenic impurity).[1] Control at standard ICH Q3A/B levels (e.g., 0.15%).
  - Positive: The impurity is Class 2 (Known mutagen with unknown carcinogenic potential).[1] Control at TTC levels.

## Control Strategy & Limits

If **4-Formyl Loratadine** is treated as a mutagenic impurity (in the absence of negative Ames data), strict limits apply.

## Threshold of Toxicological Concern (TTC)

For a mutagenic impurity in a chronic-use drug (like an antihistamine), the default limit is based on the TTC to ensure negligible risk (<1 in 100,000 lifetime cancer risk).[1]

- Daily Intake Limit:
- Calculation:

For Loratadine (Claritin):

- MDD: 10 mg/day[1][4]
- Limit:

## Analytical Methodology

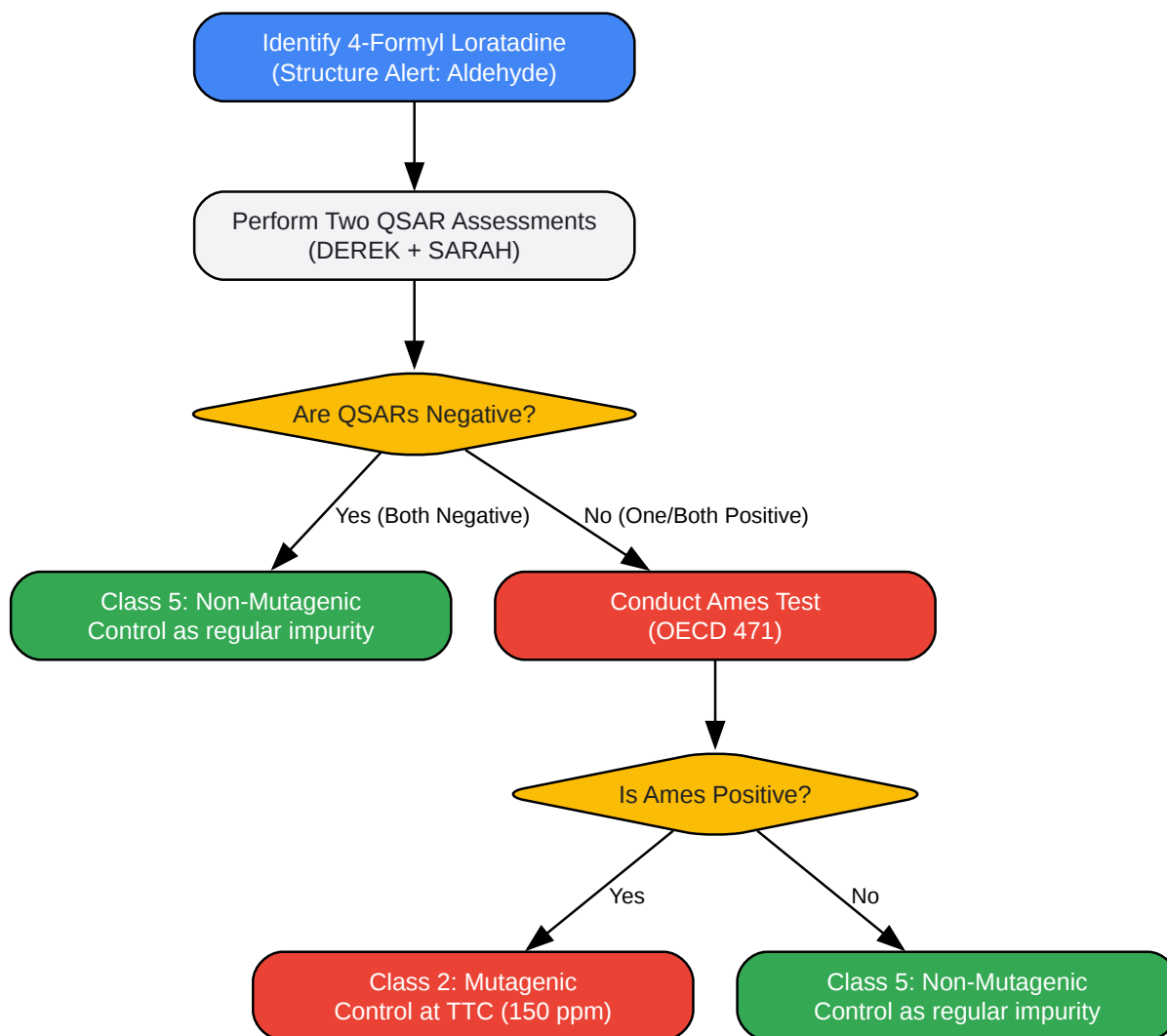
To control at 150 ppm, a highly sensitive method is required.[1] HPLC-UV is often insufficient due to the lack of a distinct chromophore shift or co-elution issues.[1] LC-MS/MS is the gold standard.[1]

Recommended Method Parameters:

- Technique: UHPLC-MRM (Multiple Reaction Monitoring).[1]
- Column: C18, sub-2 micron (e.g., Acquity BEH C18).[1]
- Mobile Phase: Ammonium Formate (pH 3.[1]5) / Acetonitrile.[1]
- Detection: Positive ESI. Monitor the transition of the aldehyde form (Parent Fragment).
- Derivatization (Optional): If stability is an issue, derivatize with DNPH (2,4-Dinitrophenylhydrazine) to stabilize the aldehyde for quantitation.[1]

## Decision Tree for Qualification

The following workflow dictates the regulatory path for **4-Formyl Loratadine**.



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Figure 2: ICH M7(R2) Qualification Workflow adapted for **4-Formyl Loratadine**.

## References

- ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1] Available at: [\[Link\]](#)
- Loratadine Impurity Profiling: Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes.[1] Drug and Chemical Toxicology. Available at: [\[Link\]](#)

- Metabolic Context: Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Available at: [\[Link\]](#)<sup>[1]</sup>
- Impurity Synthesis: Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.<sup>[1]</sup> Arkivoc. Available at: [\[Link\]](#)<sup>[1]</sup>

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